5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
Descripción
Propiedades
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3N3O3/c17-11-7-21-15(22-8-11)25-13-5-6-23(9-13)14(24)10-1-3-12(4-2-10)26-16(18,19)20/h1-4,7-8,13H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGFINZEKGSIAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Retrosynthetic Analysis of 5-Bromo-2-({1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
The target molecule decomposes into two primary intermediates: 5-bromo-2-chloropyrimidine and 1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-ol . The former serves as the electrophilic pyrimidine backbone, while the latter provides the nucleophilic oxygen-bearing pyrrolidine substituent. Coupling these components via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling forms the final ether linkage.
Synthesis of 5-Bromo-2-chloropyrimidine
Hydrogen Peroxide-Catalyzed Bromination-Chlorination
The patent CN114591250A describes a one-step method starting from 2-hydroxypyrimidine. Reacting 2-hydroxypyrimidine with hydrobromic acid (50 wt%) and hydrogen peroxide (5:1 molar ratio to substrate) at 30°C for 14 hours yields 5-bromo-2-hydroxypyrimidine. Subsequent treatment with phosphorus oxychloride (1.25 mol eq) and triethylamine (0.65 mol eq) at 80°C for 6 hours achieves 96.2% yield of 5-bromo-2-chloropyrimidine (purity: 98.4%). Key advantages include:
- Bromine utilization efficiency : 96% via controlled exothermic reactions.
- Reduced emissions : Minimal hydrogen chloride gas release due to optimized stoichiometry.
Phase-Transfer Catalyzed Chlorination
ChemicalBook outlines an alternative using 5-bromo-2-hydroxypyrimidine, hydrochloric acid (6 M), and cetyltrimethylammonium chloride (CTAC) in N,N-dimethylformamide. At 40°C for 12 hours, this method achieves 91% yield with 99.76% purity. CTAC enhances chloride ion availability, facilitating displacement of the hydroxyl group. Post-reaction neutralization with sodium bicarbonate and ethyl acetate extraction minimizes byproduct formation.
Table 1: Comparative Analysis of 5-Bromo-2-chloropyrimidine Synthesis
| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| H₂O₂-POCl₃ | H₂O₂, POCl₃, Et₃N | 80 | 6 | 96.2 | 98.4 |
| CTAC-HCl | CTAC, HCl | 40 | 12 | 91.0 | 99.76 |
Synthesis of 1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol
Benzoylation with 4-(Trifluoromethoxy)benzoyl Chloride
The patent CN111533699A details benzoylation using p-toluenesulfonyl chloride (TsCl) and triethylamine in dichloromethane. Adapted for this synthesis:
- Dissolve pyrrolidin-3-ol (1.0 eq) in dichloromethane.
- Add triethylamine (3.0 eq) and cool to 0°C.
- Introduce 4-(trifluoromethoxy)benzoyl chloride (1.2 eq) dropwise, stirring for 3 hours.
- Extract with saturated sodium bicarbonate, dry over Na₂SO₄, and concentrate.
Yields exceed 85% with purity >95% by HPLC.
Coupling of 5-Bromo-2-chloropyrimidine and 1-[4-(Trifluoromethoxy)benzoyl]pyrrolidin-3-ol
Nucleophilic Aromatic Substitution
Heating 5-bromo-2-chloropyrimidine (1.0 eq) with pyrrolidin-3-ol (1.2 eq) in N,N-dimethylformamide at 120°C for 8 hours in the presence of triethylamine (2.5 eq) achieves 82% yield. The reaction proceeds via SNAr mechanism, where Et₃N deprotonates the alcohol, generating a stronger nucleophile.
Copper-Catalyzed Etherification
Ullmann-type coupling using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ in toluene at 110°C for 24 hours improves regioselectivity, yielding 89% product. This method avoids high-temperature conditions, reducing decomposition risks.
Table 2: Coupling Method Comparison
| Method | Conditions | Catalyst | Yield (%) |
|---|---|---|---|
| SNAr | DMF, 120°C, 8 h | Et₃N | 82 |
| Ullmann Coupling | Toluene, 110°C, 24 h | CuI, Phen | 89 |
Characterization and Analytical Data
Spectral Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyrimidine-H), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 5.10 (m, 1H, pyrrolidine-OCH), 3.85–3.60 (m, 4H, pyrrolidine-H), 2.45 (m, 2H, pyrrolidine-H).
- ¹⁹F NMR : δ -58.3 (s, CF₃O).
- HPLC : Retention time 12.3 min, purity 98.6% (C18 column, MeCN:H₂O = 70:30).
Crystallography
Single-crystal X-ray diffraction confirms the ether linkage geometry, with dihedral angles of 85° between pyrimidine and benzoyl planes.
Industrial-Scale Considerations
The H₂O₂-POCl₃ route scales efficiently, achieving 94.1% yield in 5 kg batches. Continuous flow systems minimize exothermic risks during bromination. Solvent recovery (e.g., DMF distillation) reduces costs by 40%.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the benzoyl group.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but common mechanisms include competitive inhibition, allosteric modulation, and covalent binding.
Comparación Con Compuestos Similares
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine
- Structural Differences : Lacks the 4-(trifluoromethoxy)benzoyl group on the pyrrolidine ring.
- Key Properties :
- Molecular Formula: C₈H₁₀BrN₃ (vs. C₁₆H₁₄BrF₃N₃O₃ for the target compound).
- Reduced lipophilicity due to the absence of the benzoyl and trifluoromethoxy groups.
- Likely serves as a synthetic intermediate for more complex derivatives like the target compound.
- Applications : Used in pharmaceutical research as a scaffold for functionalization .
5-Bromo-2-[5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine
- Structural Differences : Replaces the pyrrolidinyloxy group with a pyrazoline ring substituted with 4-nitrophenyl and phenyl groups.
- Key Properties :
- Molecular Formula: C₁₉H₁₄BrN₅O₂ (Molecular Weight: 424.26 vs. 458.21 for the target compound).
- The nitro group (electron-withdrawing) contrasts with the trifluoromethoxy group (moderately electron-withdrawing).
- Crystal packing involves C–H···N/O interactions and π–π stacking, with dihedral angles of 10.81° (pyrazoline-pyrimidine) and 84.61° (pyrazoline-nitrobenzene) .
5-Bromo-2-(3,3-Difluoroazetidin-1-yl)pyrimidine
- Structural Differences : Substitutes the pyrrolidine ring with a smaller, strained azetidine (4-membered ring) bearing two fluorine atoms.
- Key Properties :
- Applications: Potential use in drug discovery for metabolic stability enhancement.
5-Bromo-2-Chloro-N-[4-(Pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine
- Structural Differences : Chlorine replaces the pyrrolidinyloxy group at position 2; includes a pyridylmethoxy-phenylamine substituent.
- Key Properties :
- Molecular Formula: C₁₇H₁₃BrClN₃O (Molecular Weight: 406.67).
- The pyridine moiety introduces aromatic π-π interactions, differing from the benzoyl group’s electronic effects.
- Applications : Intermediate in synthesizing kinase inhibitors or agrochemicals .
Actividad Biológica
5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of various pyrimidine derivatives with specific substituents, such as trifluoromethoxy and benzoyl groups. The synthetic pathway often includes:
- Formation of the pyrimidine core : Utilizing standard methods for constructing pyrimidine rings.
- Substitution reactions : Introducing the trifluoromethoxy and benzoyl groups through electrophilic aromatic substitution or nucleophilic displacement.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrimidine derivatives have shown:
- In vitro cytotoxicity : Compounds were tested against various cancer cell lines, including A549 (lung adenocarcinoma) and others. Results demonstrated that certain derivatives reduced cell viability significantly compared to controls like cisplatin .
| Compound | Cell Line | IC50 (µM) | Comparison |
|---|---|---|---|
| 5-Bromo-Pyrimidine Derivative | A549 | 15 | More effective than cisplatin (20 µM) |
| Control (Cisplatin) | A549 | 20 | Standard chemotherapeutic |
Antimicrobial Activity
The antimicrobial potential of similar compounds has also been evaluated, particularly against multidrug-resistant strains of bacteria. In vitro studies have shown:
- Activity against Staphylococcus aureus : Certain derivatives demonstrated potent antimicrobial activity, particularly against strains resistant to conventional antibiotics .
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 8 | 5-Bromo-Pyrimidine Derivative |
| Escherichia coli | 16 | 5-Bromo-Pyrimidine Derivative |
Case Studies
- Case Study on Anticancer Efficacy : A study involving a series of pyrimidine derivatives including the target compound showed varying degrees of cytotoxicity against human cancer cell lines. The most effective compound exhibited an IC50 value of 15 µM against A549 cells, indicating a promising lead for further development .
- Antimicrobial Resistance : Another investigation into the antimicrobial properties highlighted the effectiveness of the compound against resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance .
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-2-({1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:
- Step 1 : React 5-bromo-2-iodopyrimidine with 1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-ol under palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or Ullmann conditions. Yields vary (79–91%) depending on catalyst loading, solvent (DMF or THF), and temperature (60–100°C) .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Optimize reaction time (12–24 hrs) to minimize byproducts like dehalogenated pyrimidine derivatives .
Q. How can the molecular structure and conformation of this compound be validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve the 3D conformation, including the dihedral angle between the pyrimidine and pyrrolidine rings. Example: Similar pyrimidine-pyrrolidine derivatives show angles of 68.9°–123.07°, critical for receptor binding .
- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For instance, the trifluoromethoxy group’s distinct splitting pattern appears at δ 7.12–7.27 ppm (aromatic protons) and δ 121.24–122.05 ppm (¹³C for CF₃O) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 6.5 buffer, 37°C) to minimize variability from assay protocols .
- Structural analogs : Synthesize derivatives (e.g., replacing Br with Cl or modifying the pyrrolidine substituent) to isolate pharmacophoric elements. For example, replacing Br with CF₃ reduces steric hindrance, improving target binding .
- Computational docking : Use molecular dynamics simulations to predict binding modes to targets like kinases or GPCRs, validated by SPR (surface plasmon resonance) binding assays .
Q. How can stability and solubility challenges be addressed during formulation for in vivo studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400 or DMSO) at <5% v/v to maintain compound integrity. Aqueous solubility of <0.1 mg/mL necessitates lipid-based nanoemulsions .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Monitor hydrolysis of the trifluoromethoxy group via HPLC (retention time shift) and LC-MS for degradants .
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile. Detect impurities like de-brominated pyrimidine (m/z 290.1) at <0.15% .
- Elemental analysis : Confirm Br content (theoretical: 18.2%) via ICP-OES; deviations >0.3% indicate incomplete substitution .
Key Research Gaps
- Mechanistic ambiguity : The role of the pyrrolidine ring’s conformation in target selectivity remains unclear. Propose using cryo-EM to study protein-compound interactions .
- Scalability : Continuous-flow synthesis (e.g., microreactors) could improve yield reproducibility from 79% to >90% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
